6-(Hydroxymethyl)-2-methylnicotinonitrile
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Overview
Description
6-(Hydroxymethyl)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group at the 2nd position on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group at the 6th position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major product formed is 6-(Carboxymethyl)-2-methylnicotinonitrile.
Reduction: The major product formed is 6-(Hydroxymethyl)-2-methylaminonicotinonitrile.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
6-(Hydroxymethyl)-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The hydroxymethyl group can participate in hydrogen bonding and other interactions, which can influence the compound’s activity and selectivity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
- 6-(Hydroxymethyl)-2-methylpyridine
- 6-(Hydroxymethyl)-2-methylquinoline
- 6-(Hydroxymethyl)-2-methylisoquinoline
Uniqueness
6-(Hydroxymethyl)-2-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C8H8N2O |
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Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-7(4-9)2-3-8(5-11)10-6/h2-3,11H,5H2,1H3 |
InChI Key |
XUNBFQLFLXMRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)C#N |
Origin of Product |
United States |
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